molecular formula C40H46Cl2N4O B15142254 Cyanine5.5 hydrazide (dichloride)

Cyanine5.5 hydrazide (dichloride)

Cat. No.: B15142254
M. Wt: 669.7 g/mol
InChI Key: OZQXTPNFHISECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine5.5 hydrazide (dichloride) is a near-infrared (NIR) fluorescent dye. It is an analog of the Cyanine5.5 fluorophore and is used primarily for labeling biomolecules through the condensation between hydrazide groups and carbonyl groups . This compound is particularly useful in various scientific research applications due to its unique fluorescent properties, with excitation and emission wavelengths of 684 nm and 710 nm, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 hydrazide (dichloride) is synthesized through the reaction of Cyanine5.5 with hydrazine. The reaction typically involves the condensation of the hydrazide groups with carbonyl groups present in the Cyanine5.5 molecule . The reaction conditions often include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Cyanine5.5 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in dark blue powder form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 hydrazide (dichloride) primarily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones . This reaction is particularly useful for labeling biomolecules.

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes, ketones, and oxidizing agents like sodium periodate. The reactions are typically carried out in polar organic solvents such as DMF or DMSO .

Major Products

The major products formed from these reactions are hydrazone derivatives, which are stable and can be used for various labeling applications .

Scientific Research Applications

Cyanine5.5 hydrazide (dichloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting carbonyl compounds.

    Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes.

    Medicine: Utilized in diagnostic imaging techniques, particularly in near-infrared imaging due to its deep tissue penetration capabilities.

    Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.

Mechanism of Action

The mechanism of action of Cyanine5.5 hydrazide (dichloride) involves the condensation of its hydrazide groups with carbonyl groups in biomolecules, forming stable hydrazone bonds. This reaction allows for the efficient labeling of biomolecules, which can then be detected through their fluorescent properties. The molecular targets include aldehydes and ketones present in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Cyanine5 hydrazide: Another near-infrared fluorescent dye with similar properties but different excitation and emission wavelengths.

    Cy5 hydrazide: A commonly used fluorescent dye for labeling biomolecules, with excitation and emission wavelengths of 649 nm and 665 nm, respectively.

    DyLight 649: A fluorescent dye used for similar applications but with different spectral properties.

Uniqueness

Cyanine5.5 hydrazide (dichloride) stands out due to its specific excitation and emission wavelengths, which provide deeper tissue penetration and lower background fluorescence compared to other dyes . This makes it particularly suitable for in vivo imaging applications.

Properties

Molecular Formula

C40H46Cl2N4O

Molecular Weight

669.7 g/mol

IUPAC Name

[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H

InChI Key

OZQXTPNFHISECI-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.